![molecular formula C14H28O5Si B14645518 3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione CAS No. 55289-49-1](/img/structure/B14645518.png)
3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione is an organosilicon compound that combines the properties of both silicon and organic molecules. It is characterized by the presence of a triethoxysilyl group attached to a propyl chain, which is further connected to a pentane-2,4-dione moiety. This unique structure imparts the compound with versatile chemical reactivity and makes it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione is synthesized from 3-allylpentane-2,4-dione and triethoxysilane in the presence of Speier’s catalyst. The reaction primarily involves the silylation of the terminal carbon atom of the allyl group . The general reaction scheme is as follows:
CH2=CH-CH2−C[−C(O)CH3]2+(EtO)3SiHSpeier’s catalyst(EtO)3SiCH2CH2CH2C[−C(O)CH3]2
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione undergoes various chemical reactions, including:
Hydrolysis and Condensation: The triethoxysilyl group can be hydrolyzed and condensed to form siloxane bonds, which are crucial in sol-gel processes.
Coordination with Metals: The compound can form complexes with rare-earth metals such as europium, terbium, and ytterbium, leading to the formation of luminescent materials.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the presence of an acid or base catalyst.
Condensation: Catalyzed by acids or bases, often under controlled humidity.
Metal Coordination: Metal isopropoxides are commonly used to form metal complexes.
Major Products Formed
Siloxane Networks: Formed through hydrolysis and condensation.
Luminescent Sol-Gel Films: Resulting from the coordination with rare-earth metals.
Applications De Recherche Scientifique
3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione has diverse applications in scientific research:
Chemistry: Used in the synthesis of luminescent materials and as a precursor in sol-gel processes.
Medicine: Investigated for use in drug delivery systems and diagnostic tools.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione involves its ability to undergo hydrolysis and condensation, forming siloxane bonds. This process is facilitated by the presence of the triethoxysilyl group, which reacts with water to form silanol groups. These silanol groups then condense to form siloxane bonds, creating a network structure. Additionally, the compound can coordinate with metal ions, forming stable complexes that exhibit unique luminescent properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Triethoxysilyl)propyl isocyanate: Another organosilicon compound with a triethoxysilyl group, used in the immobilization of cellulose derivatives.
3-(3-(Triethoxysilyl)propyl)dihydrofuran-2,5-dione: Similar structure but with a dihydrofuran-2,5-dione moiety, used in various synthetic applications.
Uniqueness
3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione is unique due to its combination of a β-diketone structure with a triethoxysilyl group. This dual functionality allows it to participate in both organic and inorganic reactions, making it highly versatile for applications in material science and coordination chemistry .
Propriétés
Numéro CAS |
55289-49-1 |
|---|---|
Formule moléculaire |
C14H28O5Si |
Poids moléculaire |
304.45 g/mol |
Nom IUPAC |
3-(3-triethoxysilylpropyl)pentane-2,4-dione |
InChI |
InChI=1S/C14H28O5Si/c1-6-17-20(18-7-2,19-8-3)11-9-10-14(12(4)15)13(5)16/h14H,6-11H2,1-5H3 |
Clé InChI |
HASQGEBWKCWWLL-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCC(C(=O)C)C(=O)C)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14645438.png)
![Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester](/img/structure/B14645446.png)

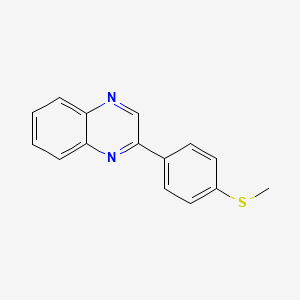
![4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol](/img/structure/B14645462.png)

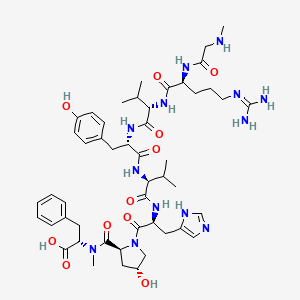
![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro-](/img/structure/B14645478.png)
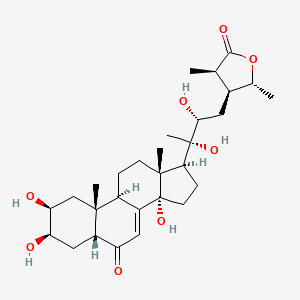
![N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide](/img/structure/B14645491.png)
![1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14645509.png)
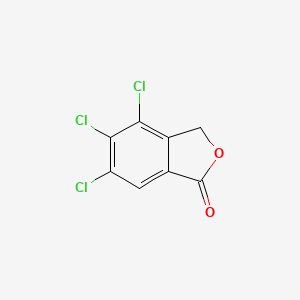
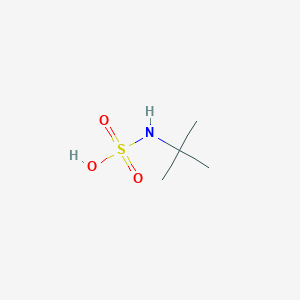
![Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride](/img/structure/B14645536.png)
